N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine
Description
The compound N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine features a 1,3,5-triazine core substituted with:
- An amino group at position 3.
- N-(2-methoxyphenyl)amine at position 2, contributing aromaticity and moderate lipophilicity due to the methoxy group.
This structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where triazine-based scaffolds are prevalent, such as kinase inhibitors or antileukemic agents . The phenethylpiperazine group may enhance blood-brain barrier penetration, while the 2-methoxyphenyl group could modulate solubility and metabolic stability.
Properties
Molecular Formula |
C23H29N7O |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-N-(2-methoxyphenyl)-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H29N7O/c1-31-20-10-6-5-9-19(20)25-23-27-21(26-22(24)28-23)17-30-15-13-29(14-16-30)12-11-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
FJDGORWNIVASEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Triazine Core Construction
The 1,3,5-triazine backbone is synthesized via cyclization reactions. A common approach involves the oxidative cyclization of functionally substituted amidrazones using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and palladium on carbon (Pd/C) under nitrogen atmosphere. For example, amidrazones derived from 2-methoxyaniline undergo cyclization at 60–80°C in tetrahydrofuran (THF), yielding 4-amino-1,3,5-triazin-2-amine intermediates.
Functionalization with Phenethylpiperazine
The phenethylpiperazine moiety is introduced via nucleophilic substitution. Chloromethyl intermediates (e.g., 6-chloromethyl-4-amino-1,3,5-triazin-2-amine) react with 4-phenethylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours. Catalytic amounts of potassium iodide enhance reactivity by facilitating halide displacement.
Methoxyphenyl Group Incorporation
N-arylation of the triazine core with 2-methoxyaniline is achieved using Buchwald-Hartwig coupling conditions. Palladium(II) acetate, Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours afford the target compound with >85% yield.
Critical Reaction Parameters
Table 1: Optimization of Key Synthesis Steps
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 1:2) shows a single spot (Rf = 0.45). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity.
Comparative Analysis of Methodologies
One-Pot vs. Multi-Step Synthesis
Patent WO2014115171A1 describes a one-pot method using sodium hypochlorite and methyltrioctylammonium chloride, achieving 89% yield but requiring rigorous pH control. In contrast, multi-step protocols (e.g., cyclization followed by coupling) offer better regioselectivity, albeit with longer reaction times.
Solvent and Catalyst Impact
-
THF vs. DMF : THF improves cyclization kinetics but necessitates anhydrous conditions. DMF enhances nucleophilicity in piperazine coupling but complicates post-reaction purification.
-
Pd/C vs. Pd(OAc)₂ : Pd/C minimizes side reactions in cyclization, while Pd(OAc)₂ optimizes cross-coupling efficiency.
Challenges and Optimization Strategies
Scientific Research Applications
N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine ring and the phenethylpiperazino group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related 1,3,5-triazine derivatives is summarized below:
Key Observations
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) correlate with enhanced antileukemic activity (IC₅₀: 2.3–8.7 μM), likely due to improved target binding .
- The target compound’s phenethylpiperazine group may offer superior receptor interaction compared to smaller substituents like 4-methylpiperidine () or morpholine (), though empirical data is lacking.
Synthesis Challenges: Yields for triazine derivatives vary widely (65–85% in vs. 72% in ).
Physicochemical Properties: The 2-methoxyphenyl group in the target compound balances lipophilicity (logP ~3.5 estimated) and solubility, contrasting with more polar analogues like morpholine derivatives (logP ~2.1) .
Biological Target Specificity :
- Pyrazolo-pyrimidine derivatives () with piperazine substituents show kinase inhibition but differ in core structure, highlighting the triazine scaffold’s unique selectivity .
Research Findings and Implications
Antileukemic Potential: Structural similarities to ’s active compounds suggest the target compound may inhibit leukemia cell proliferation, though substitution at position 6 (phenethylpiperazine vs. aryl groups) requires validation .
Metabolic Stability :
Piperazine derivatives (e.g., ) with trifluoromethyl groups exhibit enhanced metabolic resistance due to fluorine’s electron-withdrawing effects . The target compound’s phenethyl group may confer similar stability but with reduced polarity.
3D-QSAR Modeling : ’s QSAR models indicate that bulky substituents at position 6 improve antileukemic activity. The phenethylpiperazine group’s size and flexibility could optimize steric and electronic complementarity in receptor pockets .
Biological Activity
N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound belongs to the class of triazine derivatives, which are known for their diverse pharmacological properties. The presence of piperazine and phenolic moieties further enhances its biological profile, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 403.52 g/mol. Its structure includes a central triazine ring substituted with an amino group and a phenethylpiperazine side chain, along with an additional methoxyphenyl group. This intricate arrangement contributes to its potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N7 |
| Molecular Weight | 403.52 g/mol |
| CAS Number | 827003-95-2 |
| Structural Features | Triazine ring, piperazine, methoxyphenyl |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
1. Anticancer Activity
Studies have shown that triazine derivatives can inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. The specific interactions of this compound with cancer cell lines need further exploration to determine its efficacy.
2. Antimicrobial Properties
The presence of the piperazine moiety is associated with antimicrobial activity. Compounds containing piperazine have been reported to exhibit activity against a range of bacterial and fungal pathogens.
3. Neuropharmacological Effects
Piperazine derivatives are often studied for their neuropharmacological properties, including anxiolytic and antidepressant effects. The phenethylpiperazine structure may enhance the compound's ability to interact with neurotransmitter systems.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Anticancer Studies : A study on triazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating potential for further development as anticancer agents.
- Antimicrobial Studies : Research on piperazine-based compounds has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperazine structure can enhance antimicrobial potency.
- Neuropharmacology : Investigations into piperazine derivatives have indicated potential anxiolytic effects in animal models, warranting further research into their mechanisms of action.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies can reveal binding affinities and specific pathways affected by this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically begins with constructing the triazine core via nucleophilic substitution, followed by introducing the phenethylpiperazine and methoxyphenylamine moieties. Key steps include:
- Triazine ring formation : Cyanuric chloride as a starting material, with sequential substitution at positions 4 and 6 .
- Piperazine coupling : Use of Mitsunobu or reductive amination for attaching the phenethylpiperazine group .
- Characterization : Confirm intermediates via / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For example, NMR can verify methylene bridge formation (δ ~4.5 ppm for –CH-N) .
Q. How can researchers validate the purity and structural integrity of this compound prior to biological testing?
- Methodology :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy : IR spectroscopy to confirm amine (–NH) and triazine ring vibrations (C=N stretching at ~1550 cm) .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazine derivatives?
- Methodology :
- Comparative SAR analysis : Systematically vary substituents (e.g., methoxy vs. halogen groups) and test against standardized assays (e.g., kinase inhibition). For instance, replacing methoxy with trifluoromethyl groups may enhance lipophilicity and target binding .
- Data normalization : Use IC values from dose-response curves across studies, accounting for assay conditions (e.g., ATP concentration in kinase assays) .
- Structural validation : X-ray crystallography or NMR-based ligand docking to confirm binding modes, as seen in related pyrimidine derivatives .
Q. How can computational tools optimize the compound’s pharmacokinetic profile while retaining target affinity?
- Methodology :
- ADMET prediction : Use tools like SwissADME to assess logP, solubility, and cytochrome P450 interactions. For example, reducing logP from >3 to ~2.5 may improve aqueous solubility .
- 3D-QSAR modeling : Train models on triazine analogs with known activities (e.g., antileukemic IC data) to prioritize substituents enhancing potency .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., with PI3K or EGFR kinases) to identify stable binding conformations over 100-ns trajectories .
Q. What experimental designs are critical for elucidating the compound’s mechanism of enzyme inhibition?
- Methodology :
- Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots. For example, observe changes in and with varying substrate concentrations .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven (hydrophobic interactions) vs. enthalpy-driven (hydrogen bonding) binding .
- Cellular target engagement : Use NanoBRET or CETSA to confirm target modulation in live cells .
Data-Driven Analysis and Contradictions
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodology :
- Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation (e.g., via CYP3A4), which may explain reduced efficacy in vivo .
- Tissue distribution studies : Use radiolabeled compound (e.g., ) to track bioavailability in target organs versus plasma .
- Species-specific differences : Compare human vs. murine metabolic enzymes using recombinant CYP isoforms .
Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data of triazine analogs?
- Methodology :
- Z-score normalization : Identify hits with activity >3σ from the mean in HTS libraries.
- Cluster analysis : Group compounds by structural fingerprints (e.g., Morgan fingerprints) to identify activity cliffs .
- False-positive mitigation : Use counter-screens (e.g., luciferase inhibition assays) to exclude pan-assay interference compounds (PAINS) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
